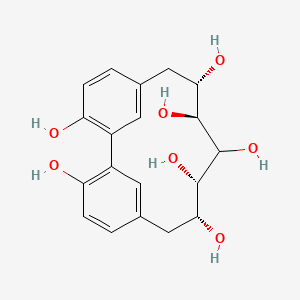
Giffonin P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Giffonin P is a cyclic diarylheptanoid, a class of natural products known for their diverse biological activities. These compounds are characterized by a seven-carbon skeleton with two phenyl rings at the 1- and 7-positions. This compound is isolated from the hazelnut tree, Corylus avellana, specifically from the Italian cultivar "Tonda di Giffoni" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Giffonin P involves the extraction and isolation from plant sources. The process typically includes the use of solvents like methanol and water in a semi-preparative high-performance liquid chromatography (HPLC) setup. The mobile phase often consists of a mixture of methanol and water in varying ratios .
Industrial Production Methods
This involves large-scale extraction from plant materials, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Giffonin P undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
Giffonin P has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of cyclic diarylheptanoids.
Biology: Exhibits α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment.
Industry: Utilized in the development of functional ingredients for nutraceuticals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Giffonin P involves its interaction with specific molecular targets. For example, it inhibits the α-glucosidase enzyme by forming hydrogen bonds and π–π stacking interactions with the enzyme’s active site residues. This inhibition helps in reducing blood glucose levels, making it beneficial for diabetes management .
Comparison with Similar Compounds
Similar Compounds
Giffonin P is part of a family of cyclic diarylheptanoids, which includes compounds like Giffonin J and Giffonin K .
Uniqueness
What sets this compound apart from its counterparts is its unique structural features and potent biological activities. For instance, it has shown higher α-glucosidase inhibitory activity compared to other giffonins, making it a more promising candidate for therapeutic applications .
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(8S,9S,11S,12R)-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,10,11,12,17-heptol |
InChI |
InChI=1S/C19H22O7/c20-13-3-1-9-5-11(13)12-6-10(2-4-14(12)21)8-16(23)18(25)19(26)17(24)15(22)7-9/h1-6,15-26H,7-8H2/t15-,16+,17-,18-,19?/m0/s1 |
InChI Key |
ITCMVFGYPKRCJI-YMNIQUSHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@H]([C@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


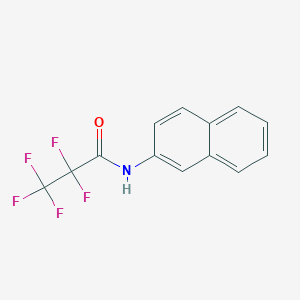
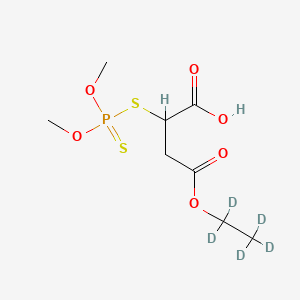
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
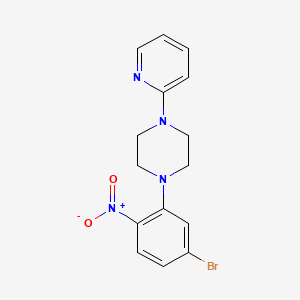
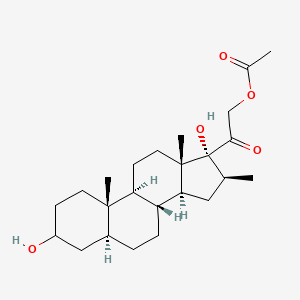
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
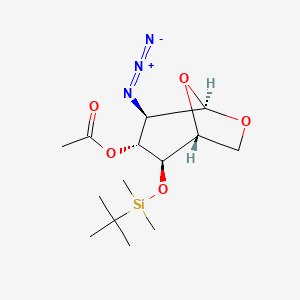
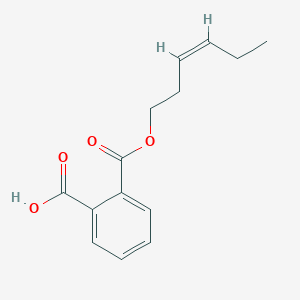

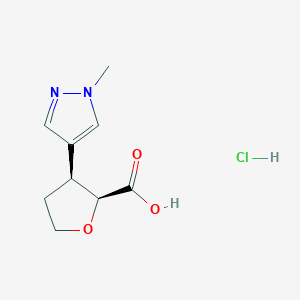
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

